molecular formula C13H8F8O B1149730 4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one CAS No. 110960-48-0

4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one

Cat. No.: B1149730
CAS No.: 110960-48-0
M. Wt: 332.19
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one is a fluorinated organic compound with the molecular formula C13H8F8O. This compound is characterized by the presence of eight fluorine atoms and a phenyl group attached to a hept-2-en-1-one backbone. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one typically involves the following steps:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique fluorinated structure makes it valuable in the development of new materials with enhanced chemical and physical properties.

    Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems. It serves as a model compound for understanding the effects of fluorination on biological activity.

    Medicine: Research into the potential medicinal applications of fluorinated compounds includes the development of new pharmaceuticals with improved efficacy and reduced side effects. This compound is investigated for its potential use in drug design and development.

    Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one involves its interaction with molecular targets and pathways in chemical and biological systems. The fluorine atoms in the compound enhance its lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s unique structure also allows it to participate in specific chemical reactions, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one can be compared with other similar fluorinated compounds, such as:

The uniqueness of this compound lies in its combination of a highly fluorinated hept-2-en-1-one backbone with a phenyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

(E)-4,4,5,5,6,6,7,7-octafluoro-1-phenylhept-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F8O/c14-10(15)12(18,19)13(20,21)11(16,17)7-6-9(22)8-4-2-1-3-5-8/h1-7,10H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBQUHNJLALFTN-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC(C(C(C(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C(C(C(C(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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